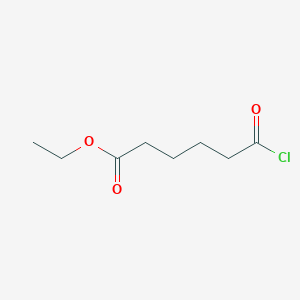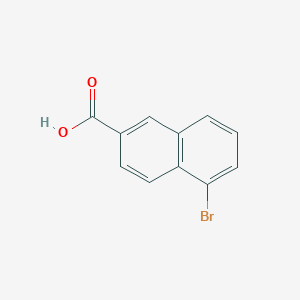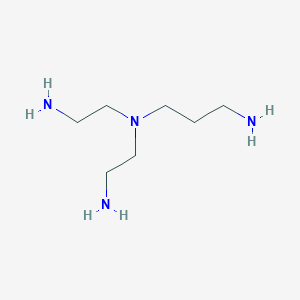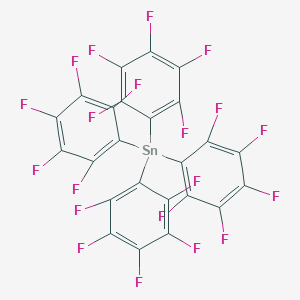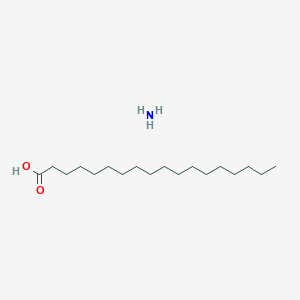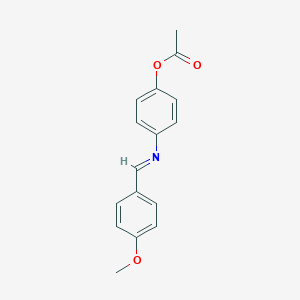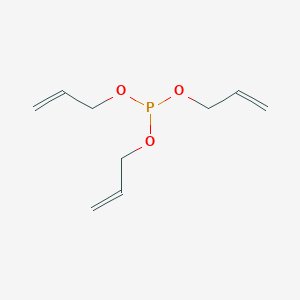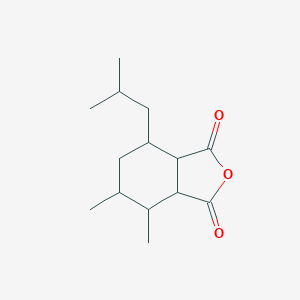
1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)- is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is also known as carvone oxide, and it belongs to the class of cyclic ketones. The unique structure of 1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)- makes it an interesting compound to study for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)- is not well understood. However, studies have suggested that it may act as a reactive oxygen species (ROS) scavenger, which could explain its potential antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)- has potential biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been shown to have a positive effect on lipid metabolism and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)- in lab experiments is its high purity and stability. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for the study of 1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)-. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, its potential as a chiral building block for the synthesis of pharmaceuticals could be further explored. Finally, the development of new synthesis methods for 1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)- could also be an area of future research.
Synthesis Methods
The synthesis of 1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)- can be achieved through several methods. One of the most common methods is the oxidation of carvone using hydrogen peroxide and a catalyst such as sodium tungstate. Another method involves the oxidation of carvone using potassium permanganate in the presence of sulfuric acid. Both methods have been reported to yield high purity 1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)-.
Scientific Research Applications
1,3-Isobenzofurandione, hexahydro-4,5-dimethyl-7-(2-methylpropyl)- has been studied extensively for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of organic synthesis. It has been used as a starting material for the synthesis of various compounds, including chiral building blocks and pharmaceuticals.
properties
CAS RN |
13826-10-3 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
4,5-dimethyl-7-(2-methylpropyl)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C14H22O3/c1-7(2)5-10-6-8(3)9(4)11-12(10)14(16)17-13(11)15/h7-12H,5-6H2,1-4H3 |
InChI Key |
KRJWZSVZTBPCNN-UHFFFAOYSA-N |
SMILES |
CC1CC(C2C(C1C)C(=O)OC2=O)CC(C)C |
Canonical SMILES |
CC1CC(C2C(C1C)C(=O)OC2=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




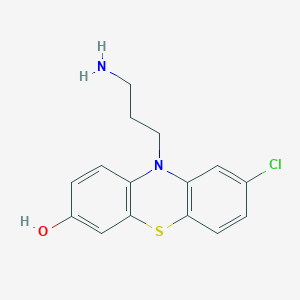
![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)

